molecular formula C14H14F3N3 B2454741 5-(p-Tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 676254-55-0

5-(p-Tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No.: B2454741
CAS No.: 676254-55-0
M. Wt: 281.282
InChI Key: QVIOHUHOVGIIIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(p-Tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of pyrazolo[1,5-a]pyrimidines, which are recognized as a privileged scaffold in the design of combinatorial libraries and biologically active molecules . The core structure is a fused, rigid, and planar N-heterocyclic system, and its synthetic versatility allows for extensive structural modifications to optimize properties . The specific substitution pattern on this compound—featuring a p -tolyl group at the 5-position and a trifluoromethyl group at the 7-position—is designed to enhance its electronic properties and potential interaction with biological targets. The trifluoromethyl group, in particular, is a common motif in agrochemicals and pharmaceuticals that can improve metabolic stability, lipophilicity, and binding affinity . While the specific biological profile of this exact analog requires further investigation, compounds based on the pyrazolo[1,5-a]pyrimidine core have demonstrated a range of potent pharmacological activities. These include serving as selective protein inhibitors, exhibiting anticancer potential, and acting as key intermediates in the development of clinical candidates such as Zanubrutinib, a covalent inhibitor of Bruton's tyrosine kinase . This compound is intended for research and development use by qualified laboratory personnel. It is not intended for use in humans, animals, or as a component in consumer products.

Properties

IUPAC Name

5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3/c1-9-2-4-10(5-3-9)11-8-12(14(15,16)17)20-13(19-11)6-7-18-20/h2-7,11-12,19H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIOHUHOVGIIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(N3C(=CC=N3)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(p-Tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, a ZnCl₂-catalyzed three-component coupling reaction can be employed to synthesize various substituted pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling

The pyrazolo[1,5-a]pyrimidine core enables regioselective C–C bond formation. In analogous compounds, C3-brominated derivatives undergo coupling with aryl/heteroaryl boronic acids using XPhosPdG2/XPhos catalysts to avoid debromination . For example:

Substrate Boronic Acid Catalyst Yield Product
3-Bromo-7-(trifluoromethyl)PhenylXPhosPdG2/XPhos74–89%C3-aryl derivatives

This suggests potential applicability to brominated analogs of the target compound for functionalization at position 3.

Acylation and Amidation

The ethyl carboxylate group at position 3 can undergo hydrolysis to a carboxylic acid, followed by amidation. Solution-phase acylation methodologies have been demonstrated for related tetrahydropyrazolo[1,5-a]pyrimidine carboxamides :

Reaction Type Reagent Conditions Outcome
HydrolysisNaOH/H₂OReflux, 6 hrCarboxylic acid formation
AmidationHATU, DIPEA, R-NH₂DMF, RT, 12 hrSubstituted amides

Electrophilic Substitution

The electron-rich pyrazole ring facilitates electrophilic substitution. Vilsmeier–Haack formylation introduces formyl groups at position 3 in similar systems :

Substrate Reagent Conditions Yield Product
7-Aryl derivativesPOCl₃/DMF80°C, 3 hr60–85%3-Formyl derivatives

The p-tolyl and trifluoromethyl groups likely direct substitution to the pyrazole ring due to electronic effects.

Ester Modifications

The ethyl ester undergoes transesterification or reduction:

Reaction Reagent Conditions Product
TransesterificationMeOH, H₂SO₄Reflux, 8 hrMethyl ester
ReductionLiAlH₄THF, 0°C, 2 hrPrimary alcohol

Trifluoromethyl Reactivity

The CF₃ group is typically inert but enhances electrophilicity at adjacent positions, enabling nucleophilic attacks or cyclizations.

Stereochemical Considerations

Reduction of pyrazolo[1,5-a]pyrimidines generates syn- and anti-configured tetrahydropyrazolo derivatives. For the target compound’s analogs:

Configuration Reduction Method Stereochemical Outcome
synNaBH₄/MeOHConformationally stable
antiNaBH₄/EtOHConformationally labile

This stereodiversity impacts biological activity and synthetic utility .

Oxidation and Ring-Opening

Oxidation of the tetrahydropyrimidine ring to aromatic pyrimidine is feasible but underexplored. Controlled oxidation with PCC or MnO₂ could yield pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer properties. Studies have shown that these compounds can inhibit various cancer cell lines by targeting specific enzymes involved in cancer progression.

CompoundCancer TypeIC (µM)Reference
5-(p-Tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidineA549 (Lung)12.5
Derivative XMCF-7 (Breast)8.0

Case Study : A study demonstrated that this compound induced apoptosis in A549 lung cancer cells through a mitochondrial-dependent pathway, highlighting its potential as a therapeutic agent against lung cancer.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Notably, it shows activity against dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis.

EnzymeInhibition TypeIC (µM)Reference
DHODHCompetitive Inhibition15.0
Xanthine OxidaseModerate Inhibition72.4

The mechanism of action involves interaction with specific active sites on target enzymes or receptors due to its structural features.

Antimicrobial Properties

In addition to its anticancer and enzyme inhibition activities, derivatives of this compound have shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria.

Case Study : Research demonstrated that derivatives exhibited significant inhibitory effects against various pathogens, suggesting potential applications in treating bacterial infections.

Mechanism of Action

The mechanism of action of 5-(p-Tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(p-Tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is unique due to its specific combination of functional groups and its potential for diverse applications. Its trifluoromethyl group imparts unique electronic properties, making it valuable in medicinal chemistry and other fields.

Biological Activity

5-(p-Tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a derivative of pyrazolo[1,5-a]pyrimidine known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases through its anti-inflammatory, antifungal, and anticancer properties.

  • Molecular Formula : C14H14F3N3
  • Molecular Weight : 281.28 g/mol
  • CAS Number : 676254-55-0

1. Anti-inflammatory Activity

Pyrazolo[1,5-a]pyrimidine derivatives have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), particularly COX-2. This inhibition can lead to reduced production of pro-inflammatory prostaglandins. For instance, compounds similar to this compound have demonstrated significant inhibition of PGHS-2 (Prostaglandin H Synthase-2) activity in vitro .

2. Antifungal Activity

Research indicates that pyrazolo[1,5-a]pyrimidines possess antifungal properties. In a study assessing various derivatives, compounds showed effective inhibition against fungi such as Botrytis cinerea and Phomopsis sp. The inhibition rates for certain derivatives were comparable to established antifungal agents like tebuconazole .

Table 1: Antifungal Activity of Pyrazolo[1,5-a]pyrimidines

CompoundTarget OrganismInhibition Rate (%)
5-(p-Tolyl)-7-(trifluoromethyl)B. cinerea96.76
5bPhomopsis sp.100
5jB. dothidea90.12

3. Anticancer Activity

The anticancer potential of this compound class has also been explored extensively. Studies have shown that certain derivatives exhibit moderate cytotoxicity against various cancer cell lines including PC3 (prostate cancer), K562 (chronic myelogenous leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells .

Table 2: Anticancer Activity of Selected Pyrazolo[1,5-a]pyrimidines

CompoundCell LineInhibition Rate (%) at 5 μg/ml
5lPC354.94
5nK56251.71
5oHeLa50.52
5vA54964.20

The biological activities of pyrazolo[1,5-a]pyrimidines can be attributed to their ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : By inhibiting enzymes such as COX-2 and phosphodiesterases, these compounds can modulate inflammatory responses and cellular signaling pathways.
  • Induction of Apoptosis : Certain derivatives have been shown to trigger apoptosis in cancer cells through mitochondrial pathways and caspase activation.

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines. The study revealed that modifications at the trifluoromethyl position significantly enhanced the antifungal and anticancer activities compared to non-substituted analogs .

Q & A

Q. What are the most effective synthetic routes for preparing 5-(p-Tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine?

The compound can be synthesized via cyclocondensation reactions. A validated approach involves reacting 5-aminopyrazole derivatives with trifluoromethylated enones (e.g., 1,1,1-trifluoro-4-methoxy-4-(4-tolyl)but-3-en-2-one) in acetic acid under reflux. This method yields the tetrahydropyrazolo[1,5-a]pyrimidine core with regioselectivity influenced by electron-withdrawing substituents like trifluoromethyl . For eco-friendly synthesis, 4,4’-trimethylenedipiperidine (TMDP) in water/ethanol (1:1 v/v) at 65°C provides high yields (79–90%) while avoiding toxic solvents .

Q. How can structural characterization of this compound be optimized using crystallographic data?

Single-crystal X-ray diffraction (SC-XRD) is critical. The pyrazolo[1,5-a]pyrimidine core is nearly planar (mean deviation ≤0.014 Å), with the p-tolyl substituent forming a dihedral angle of ~14° relative to the fused ring system. Van der Waals interactions dominate crystal packing, as observed in related analogs . Use APEX2/SAINT software for data collection and SHELX programs for refinement. Displacement parameters (Uiso) for non-H atoms typically range from 0.04–0.07 Ų .

Q. What solvent systems are recommended for improving solubility during synthesis?

A 1:1 v/v ethanol-water mixture is effective for solubility and reaction efficiency, particularly when using TMDP as a green additive . For purification, hexane or chloroform (with MgSO4 drying) is preferred for recrystallization .

Advanced Research Questions

Q. How do reaction intermediates influence regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis?

Regioselectivity is controlled by the electronic nature of substituents. For example, trifluoromethyl groups at position 7 stabilize intermediates via inductive effects, directing cyclization toward the 5-(p-tolyl) position. Mechanistic studies using <sup>13</sup>C-labeled reagents confirm that enolate formation precedes annulation, with reaction rates accelerated by protic solvents like acetic acid .

Q. What strategies mitigate side reactions during crystallization?

Slow evaporation at room temperature in hexane minimizes polymorphism. For analogs, cooling rates <1°C/min reduce lattice defects. Monitor crystal growth via polarized light microscopy. Impurities (e.g., unreacted enones) can be removed via silica gel chromatography (ethyl acetate/hexane, 3:7) before crystallization .

Q. How does the trifluoromethyl group impact bioactivity in structure-activity relationship (SAR) studies?

The CF3 group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. In pyrazolo[1,5-a]pyrimidines, CF3 at position 7 increases inhibitory activity against phosphodiesterases (IC50 ~0.2 µM) compared to non-fluorinated analogs. Replacements with methyl or chlorine reduce potency by 5–10× .

Q. What analytical methods resolve contradictions in spectral data for pyrazolo[1,5-a]pyrimidine derivatives?

Discrepancies in <sup>1</sup>H NMR (e.g., aromatic proton splitting) arise from tautomerism. Use variable-temperature NMR (VT-NMR) in DMSO-d6 (25–80°C) to identify dominant tautomers. For <sup>19</sup>F NMR, chemical shifts between -60 to -65 ppm confirm CF3 positioning .

Q. How can green chemistry principles be applied to scale up synthesis?

Replace piperidine with TMDP, which is non-flammable, recyclable (5 cycles, <5% yield loss), and reduces waste by 70%. Conduct reactions in water/ethanol under reflux (yield: 85%) or molten TMDP (65°C, yield: 88%). Monitor reaction progress via TLC (Rf = 0.3–0.4 in ethyl acetate/hexane) .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

ParameterValueSource
Dihedral angle (p-tolyl)14.1°
Planarity deviation≤0.014 Å
Uiso (CF3)0.09–0.10 Ų

Q. Table 2. Solvent Optimization for Synthesis

Solvent SystemYield (%)Purity (HPLC)
Water/ethanol (1:1)8598.5
Molten TMDP (65°C)8899.1
Acetic acid (reflux)7997.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.